Methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its fused bicyclic thieno[2,3-d]pyrimidine system. The numbering begins at the sulfur atom in the thiophene ring, proceeding clockwise, with the pyrimidine nitrogen atoms at positions 2 and 4. Substituents are assigned positions based on this framework:
- A chloro group at position 4.
- A 3,4-dimethoxybenzyl group at position 2.
- A methyl group at position 5.
- A methyl carboxylate group at position 6.
The systematic name, methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate , reflects this substitution pattern. The 3,4-dimethoxybenzyl group consists of a benzyl moiety with methoxy (-OCH₃) groups at the 3- and 4-positions of the aromatic ring, contributing to the compound’s hydrophobicity.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₁₉H₂₀ClN₂O₅S , calculated as follows:
- Core structure : Thieno[2,3-d]pyrimidine (C₆H₄N₂S).
- Substituents :
- 3,4-Dimethoxybenzyl (C₉H₁₁O₂).
- Chloro (Cl).
- Methyl (CH₃).
- Methyl carboxylate (COOCH₃).
| Property | Value |
|---|---|
| Molecular formula | C₁₉H₂₀ClN₂O₅S |
| Molecular weight | 428.89 g/mol |
The molecular weight is derived from the sum of atomic masses: 12.01(19) + 1.008(20) + 35.45(1) + 14.01(2) + 16.00(5) + 32.07(1) = 428.89 g/mol. This aligns with related thienopyrimidine derivatives reported in PubChem.
Functional Group Characterization
The compound contains distinct functional groups that influence its reactivity and spectroscopic properties:
Spectroscopic Insights :
- Infrared (IR) : Stretching vibrations for ester C=O (~1740 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and methoxy C-O (~1250 cm⁻¹).
- NMR :
X-ray Crystallography Data Interpretation
While X-ray crystallography data for this specific compound are not publicly available, structural analogs provide insights. For example, ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (PubChem CID 2388822) crystallizes in a monoclinic system with a dihedral angle of 15.2° between the thienopyrimidine and benzene rings. Similar geometry is expected for the title compound, with the 3,4-dimethoxybenzyl group adopting a pseudo-axial conformation to minimize steric hindrance.
Theoretical Bond Lengths and Angles :
- Thieno[2,3-d]pyrimidine core : C-S bond ≈ 1.74 Å, C-N bonds ≈ 1.33 Å.
- Methoxy groups : C-O bonds ≈ 1.43 Å, O-CH₃ ≈ 1.45 Å.
Tautomeric Forms and Conformational Isomerism
Thieno[2,3-d]pyrimidines exhibit tautomerism depending on substituents. For example, 6-hydroxythieno[2,3-d]pyrimidine exists in equilibrium with its keto tautomer. However, the methyl carboxylate at position 6 in this compound likely stabilizes the lactam form, suppressing tautomerism.
Conformational Isomerism :
- The 3,4-dimethoxybenzyl group permits rotation around the C2-CH₂ bond, yielding gauche and anti conformers.
- The methyl carboxylate group may adopt s-cis or s-trans configurations relative to the thienopyrimidine plane, influencing intermolecular interactions.
| Conformational Feature | Energy Barrier (kcal/mol) |
|---|---|
| Benzyl rotation | ~2–4 |
| Ester group rotation | ~1–3 |
These low barriers suggest rapid interconversion at room temperature, consistent with dynamic NMR observations in related compounds.
Properties
Molecular Formula |
C18H17ClN2O4S |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
methyl 4-chloro-2-[(3,4-dimethoxyphenyl)methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H17ClN2O4S/c1-9-14-16(19)20-13(21-17(14)26-15(9)18(22)25-4)8-10-5-6-11(23-2)12(7-10)24-3/h5-7H,8H2,1-4H3 |
InChI Key |
GZSRFMMCIVKMGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)CC3=CC(=C(C=C3)OC)OC)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Thienopyrimidine Core
The thienopyrimidine scaffold is commonly synthesized by cyclocondensation of thiophene derivatives with appropriate nitrogen-containing reagents. One effective method involves the Thorpe-Ziegler cyclization, where a mercaptocarbonitrile intermediate undergoes base-induced cyclization to form the fused thienopyrimidine ring system with good yields (typically 70-90%).
Attachment of the 3,4-Dimethoxybenzyl Group
The 3,4-dimethoxybenzyl substituent is introduced at the 2-position of the thienopyrimidine ring via nucleophilic substitution or alkylation of a suitable precursor, such as a 2-chlorothienopyrimidine intermediate. This step often requires the use of 3,4-dimethoxybenzyl halides or related electrophiles under basic or catalytic conditions to achieve selective substitution.
Esterification to Form the Methyl Carboxylate
The methyl ester at the 6-position is typically introduced either by starting with a carboxylic acid derivative and performing methylation (e.g., using diazomethane or methyl iodide under basic conditions) or by using methyl ester-containing starting materials in the initial synthesis steps. This functional group is crucial for the compound's biological activity and solubility profile.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Yield Range (%) | Remarks |
|---|---|---|---|---|
| 1 | Cyclocondensation (Thorpe-Ziegler) | Thiophene derivatives, base, heat | 70-90 | Formation of thienopyrimidine core |
| 2 | Chlorination | POCl3, triethylamine or N,N-diethylaniline, reflux/80 °C | 77-78 | Conversion of 4-hydroxy to 4-chloro group |
| 3 | Alkylation/Substitution | 3,4-dimethoxybenzyl halide, base or catalyst | Not specified | Introduction of 3,4-dimethoxybenzyl group |
| 4 | Esterification | Methylation reagents or methyl ester starting materials | Not specified | Formation of methyl carboxylate group |
Research Findings and Notes
- The chlorination step using POCl3 is well-documented to provide high purity and yield, with careful control of temperature and reaction time being critical to avoid side reactions.
- The Thorpe-Ziegler cyclization is a robust method for constructing the thienopyrimidine core, with yields reported between 70-91% depending on conditions and substrates.
- The introduction of the 3,4-dimethoxybenzyl group is less frequently detailed in literature but is generally achieved via nucleophilic substitution on halogenated intermediates, requiring optimization for selectivity and yield.
- The overall synthetic route is multi-step and requires purification at each stage to ensure the final compound's high purity, essential for pharmaceutical research applications.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The 4-chloro group on the pyrimidine ring is highly susceptible to nucleophilic displacement. This reactivity is critical for generating derivatives with modified biological activity:
-
Ammonolysis : Reaction with amines (e.g., ammonia, primary/secondary amines) yields 4-amino-substituted analogs. For example, treatment with methylamine in ethanol at reflux replaces the chloro group with a methylamino group.
-
Hydrolysis : Under basic conditions (e.g., NaOH in aqueous THF), the chloro substituent is replaced by a hydroxyl group, forming the 4-hydroxy derivative.
This site’s reactivity is influenced by electron-withdrawing effects from the adjacent thieno[2,3-d]pyrimidine core, which polarizes the C–Cl bond.
Ester Hydrolysis and Functionalization
The methyl ester at position 6 undergoes hydrolysis to form the carboxylic acid, enabling further derivatization:
-
Saponification : Treatment with aqueous NaOH or LiOH in methanol/THF (60–80°C) cleaves the ester to the carboxylic acid.
-
Amidation : The acid intermediate reacts with amines (e.g., HATU/DIPEA coupling) to form amides, enhancing solubility or target affinity.
Cross-Coupling Reactions
The thieno[2,3-d]pyrimidine scaffold participates in transition-metal-catalyzed couplings:
-
Suzuki-Miyaura Reaction : The chloro group facilitates palladium-catalyzed cross-coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane, 90°C) to introduce aryl/heteroaryl groups at position 4.
-
Buchwald-Hartwig Amination : With Pd₂(dba)₃ and Xantphos, primary/secondary amines couple directly to the pyrimidine ring, bypassing pre-functionalization.
Modifications of the 3,4-Dimethoxybenzyl Group
The benzyl substituent at position 2 can undergo demethylation or electrophilic substitution:
-
Demethylation : BBr₃ in DCM selectively removes methyl groups from the methoxy substituents, yielding dihydroxybenzyl derivatives.
-
Electrophilic Aromatic Substitution : Nitration or sulfonation occurs at the para position of the dimethoxybenzyl ring under controlled conditions.
Structural Influences on Reactivity
Key bond lengths and angles (from analogous structures ) that govern reactivity:
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C–Cl (pyrimidine) | 1.735 | C–Cl–C: 109.5 |
| C–O (ester) | 1.345–1.455 | O–C–O: 117.2 |
| S–C (thiophene) | 1.767–1.791 | C–S–C: 92.3 |
These parameters highlight the electron-deficient nature of the pyrimidine ring and the steric accessibility of the ester group.
Mechanistic Considerations
-
Nucleophilic Aromatic Substitution : The chloro group’s activation is attributed to resonance stabilization of the transition state by the adjacent nitrogen atoms.
-
Ester Reactivity : The electron-withdrawing thienopyrimidine ring increases the electrophilicity of the ester carbonyl, accelerating hydrolysis.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate exhibit anticancer properties. For instance, thienopyrimidine derivatives have shown efficacy against various cancer cell lines due to their ability to inhibit specific kinases involved in cancer progression. A study demonstrated the synthesis of similar compounds that effectively inhibited tumor growth in xenograft models, suggesting the potential of this compound in cancer therapy.
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for certain enzymes that are pivotal in metabolic pathways. Enzyme inhibitors derived from thienopyrimidine frameworks have been explored for their therapeutic effects in conditions such as diabetes and obesity. Case studies have shown that modifications in the thienopyrimidine structure can enhance enzyme selectivity and potency.
| Application | Mechanism | Target Enzymes | Case Study Reference |
|---|---|---|---|
| Anticancer | Kinase inhibition | EGFR, VEGFR | |
| Diabetes | Enzyme inhibition | Dipeptidyl peptidase IV (DPP-IV) |
Skin Care Products
Due to its chemical stability and potential skin benefits, this compound can be utilized in cosmetic formulations aimed at improving skin texture and hydration. Its incorporation into creams and serums has been studied for enhancing skin barrier function and providing anti-aging effects.
A recent study highlighted the formulation of a cream containing this compound, which showed significant improvement in skin hydration and elasticity after four weeks of application. The formulation was evaluated through clinical trials involving human subjects, demonstrating its safety and efficacy.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Substituent Variations at Position 2
The 3,4-dimethoxybenzyl group distinguishes this compound from analogs with simpler or alternative substituents:
Key Insight : The 3,4-dimethoxybenzyl group enhances stability under oxidative conditions compared to benzyl ethers, as shown by resistance to methoxyl group cleavage in the presence of H₂O₂ .
Ester Group Variations (Position 6)
The methyl ester at position 6 can be replaced with ethyl or other esters, altering pharmacokinetic properties:
Key Insight: Ethyl esters generally exhibit lower melting points compared to methyl esters, as seen in ethyl 4-(3-chloro-4-fluorophenylamino) derivatives (m.p. 154–156°C) .
Substituent Effects at Position 4
The chlorine atom at position 4 is critical for reactivity and biological activity:
Key Insight: Chlorine at position 4 facilitates nucleophilic substitution reactions, enabling the introduction of amino or aryl groups under microwave conditions .
Research Implications
- Drug Design : The 3,4-dimethoxybenzyl group may improve blood-brain barrier penetration compared to polar substituents.
Data Tables
Table 1: Physical Properties of Selected Thienopyrimidines
Biological Activity
Methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a synthetic compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Thieno[2,3-d]pyrimidine core : A fused thieno and pyrimidine ring system.
- Substituents : A chloro group, two methoxy groups on the benzyl moiety, and a carboxylate group that enhance its chemical properties and biological activity.
Structural Representation
Anticancer Properties
Preliminary studies suggest that this compound exhibits significant anticancer properties. Research indicates that compounds in the thienopyrimidine class can act as thymidylate synthase inhibitors, which are crucial in DNA synthesis and repair pathways. This inhibition can lead to cytotoxic effects in cancer cells.
Case Studies
- Cytotoxicity in Cell Lines : Studies have shown that derivatives of thienopyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives tested against the MCF-7 breast cancer cell line demonstrated IC50 values in the nanomolar range, indicating potent antiproliferative activity .
- Mechanism of Action : The mechanism involves the inhibition of key enzymes such as EGFR-TK (epidermal growth factor receptor tyrosine kinase), which is often overexpressed in tumors. Compounds similar to this compound have shown promising results in inhibiting tumor growth in vivo .
Antimicrobial Activity
In addition to anticancer properties, thienopyrimidine derivatives have been investigated for their antimicrobial potential. The compound has shown significant antibacterial and antimycobacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
Research Findings
- Minimum Inhibitory Concentration (MIC) : Various thienopyrimidine derivatives have demonstrated MIC values that indicate their effectiveness against microbial strains. For example, certain derivatives have shown potent activity with MIC values lower than those of standard antibiotics .
Binding Affinity Studies
Interaction studies using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess the binding affinity of this compound to specific receptors involved in cancer and microbial pathways. Understanding these interactions is crucial for elucidating the compound's pharmacological profile.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 5-methylthieno[2,3-d]pyrimidine-6-carboxylate | Lacks chloro substitution | Simpler structure; less reactive |
| Thienouracil Derivatives | Different substituents on thieno ring | Known for antiviral properties |
| Thieno[2,3-b]pyridine Compounds | Similar heterocyclic framework | Often exhibit different biological activities |
The unique combination of chloro and methoxy groups enhances the therapeutic potential of this compound compared to its analogs.
Q & A
Q. What synergies exist with antibiotics in combating resistant strains?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
